molecular formula C14H13N3O2 B1348638 Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- CAS No. 96549-95-0

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy-

Cat. No. B1348638
Key on ui cas rn: 96549-95-0
M. Wt: 255.27 g/mol
InChI Key: CHKKZILXOJVMAD-UHFFFAOYSA-N
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Patent
US04528311

Procedure details

2-(2'-Hydroxy-5'-hydroxyethylphenyl)-2H-benzotriazole (150 g, 0.59 mol), methacrylic acid (55 ml, 0.65 mol), hydroquinone (2.4 g), p-toluenesulfonic acid monohydrate (3 g) and toluene (2 l) were placed in a 3 liter flask equipped with a Dean and Stark receiver. After 1.5 hours of refluxing the mixture, another 2.7 g of p-toluenesolfonic acid monohydrate was added and the refluxing was continued for another 15.5 hours. Approximately 10 ml of water was collected (theoretical: 10.6 g) and the yield of the desired compound was 93.7% as judged by a gas chromatography. Another 1 g of p-toluenesolfonic acid monohydrate was added and the reflusing was continued for another 3 hours. A yield of 95.6% was shown by a gas chromatography. After cooling the reaction mixture, it was washed with aqueous sodium hydrogen carbonate solution, water, 5% hydrochloric acid and water. The organic layer was dried with anhydrons magnesium sulfate and chromatographed through an alumina (Fisher, 80-200 mesh) column. After evaporation of the solvent, the residue was recrystallized from distilled methanol twice. Yield: 141.8 g (74%); Purity: >99.9% (G.C.). The IR and NMR data were consistent with the structure.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
monohydrate
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][C:3]=1[N:11]1[N:15]=[C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]2=[N:12]1.[C:20](O)(=[O:24])[C:21]([CH3:23])=[CH2:22].C1(C=CC(O)=CC=1)O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][O:10][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])=[CH:4][C:3]=1[N:11]1[N:15]=[C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]2=[N:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)CCO)N1N=C2C(=N1)C=CC=C2
Name
Quantity
55 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
monohydrate
Quantity
2.7 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean and Stark receiver
TEMPERATURE
Type
TEMPERATURE
Details
After 1.5 hours of refluxing the mixture
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Approximately 10 ml of water was collected (theoretical: 10.6 g)
ADDITION
Type
ADDITION
Details
Another 1 g of p-toluenesolfonic acid monohydrate was added
WAIT
Type
WAIT
Details
the reflusing was continued for another 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture, it
WASH
Type
WASH
Details
was washed with aqueous sodium hydrogen carbonate solution, water, 5% hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrons magnesium sulfate
CUSTOM
Type
CUSTOM
Details
chromatographed through an alumina (Fisher, 80-200 mesh) column
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized
DISTILLATION
Type
DISTILLATION
Details
from distilled methanol twice

Outcomes

Product
Details
Reaction Time
15.5 h
Name
Type
Smiles
OC1=C(C=C(C=C1)CCOC(C(=C)C)=O)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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